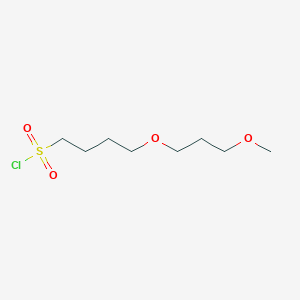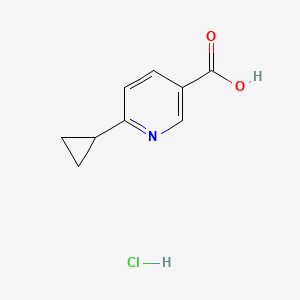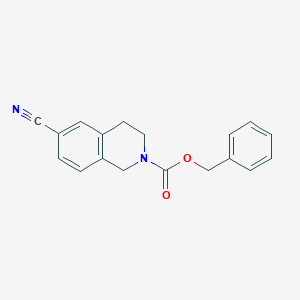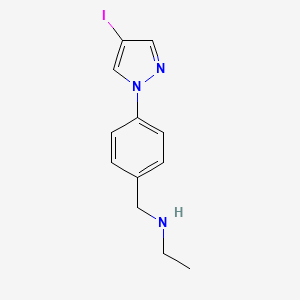
4-(3-Methoxypropoxy)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxypropoxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO4S It is characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further substituted with a 3-methoxypropoxy group
Métodos De Preparación
The synthesis of 4-(3-methoxypropoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(3-methoxypropoxy)butane-1-sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(3-methoxypropoxy)butane-1-sulfonic acid+SOCl2→4-(3-methoxypropoxy)butane-1-sulfonyl chloride+SO2+HCl
In industrial settings, the production of sulfonyl chlorides often involves continuous processes where the reactants are added stepwise to control the reaction rate and improve yield .
Análisis De Reacciones Químicas
4-(3-Methoxypropoxy)butane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common reagents used in these reactions include amines for nucleophilic substitution and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(3-Methoxypropoxy)butane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide and sulfonate ester derivatives.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, especially as a building block for drug molecules.
Industrial Chemistry: It is employed in the production of specialty chemicals and materials, including surfactants and polymers
Mecanismo De Acción
The mechanism of action of 4-(3-methoxypropoxy)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of more complex molecules .
Comparación Con Compuestos Similares
Similar compounds to 4-(3-methoxypropoxy)butane-1-sulfonyl chloride include other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride. Compared to these compounds, this compound offers unique structural features due to the presence of the 3-methoxypropoxy group, which can influence its reactivity and applications .
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl chloride: Contains an aromatic ring, leading to different reactivity patterns.
The unique structure of this compound makes it a valuable compound for specific synthetic applications where the methoxypropoxy group can impart desired properties to the final product .
Propiedades
Fórmula molecular |
C8H17ClO4S |
|---|---|
Peso molecular |
244.74 g/mol |
Nombre IUPAC |
4-(3-methoxypropoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO4S/c1-12-5-4-7-13-6-2-3-8-14(9,10)11/h2-8H2,1H3 |
Clave InChI |
YEWWYWVPQLYQPY-UHFFFAOYSA-N |
SMILES canónico |
COCCCOCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride](/img/structure/B13487404.png)


![rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13487424.png)





![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole](/img/structure/B13487452.png)
